molecular formula C6H8O4 B3163031 (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 88335-86-8

(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No. B3163031
CAS RN: 88335-86-8
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopropanecarboxylic acid is an organic compound used in the structure-activity studies of small carboxylic acids (SCAs). It has also been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclopropanecarboxylic acid is represented by the SMILES string CC1(CC1)C(O)=O . The InChI key for this compound is DIZKLZKLNKQFGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methylcyclopropanecarboxylic acid is a solid substance with a boiling point of 183-185 °C (lit.) and a melting point of 30-32 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized using methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, with X-ray crystal structure analysis revealing the Z-configuration of the cyclopropane rings in these compounds (Cetina et al., 2004).

Polymerization and Material Science

  • Radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, synthesized from 1-alkoxycarbonyl-2-vinylcyclopropane-1-carboxylic acids, results in hard, transparent, crosslinked polymers, demonstrating the potential for creating novel materials (Moszner et al., 1999).

Flavor and Fragrance Industry

  • The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) from 2-methoxystyrene indicates its potential application in flavor and fragrance industries (Lu Xin-y, 2013).

Advanced Organic Synthesis

  • A high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, demonstrating the compound's role in complex organic synthesis (Zhou et al., 2021).

Biocatalysis and Pharmaceutical Applications

  • Biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using Sphingomonas aquatilis highlights the importance of this compound in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors (Zhu et al., 2018).

Mechanism of Action

The mechanism of action of 1-Methylcyclopropanecarboxylic acid is not explicitly mentioned, but it has been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .

Safety and Hazards

This compound is classified as Skin Corr. 1B under hazard classifications. It has a flash point of 84 °C (closed cup). The safety information includes several precautionary statements such as P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

properties

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxabicyclo[3.1.0]hexane-2,4-dione (766 mg) was added to methanol (10 mL) at 0° C. After addition of triethylamine (0.953 mL), the mixture was stirred at room temperature for 1 hr. The solvent was evaporated. The residue was dissolved in ethyl acetate, washed with 1 N hydrochloric acid and brine, dried over magnesium sulfate and concentrated in vacuo to give the title compound (460 mg) as a colorless oil.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.